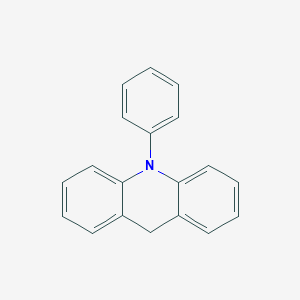
10-Phenyl-9,10-dihydroacridine
描述
10-Phenyl-9,10-dihydroacridine (PDHA) is a heterocyclic compound that has been the subject of much scientific research due to its potential use in various fields, including medicinal chemistry and materials science. PDHA is a tricyclic molecule that contains a nitrogen atom and a phenyl group.
作用机制
The mechanism of action of 10-Phenyl-9,10-dihydroacridine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 10-Phenyl-9,10-dihydroacridine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In Alzheimer's disease, 10-Phenyl-9,10-dihydroacridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease.
生化和生理效应
10-Phenyl-9,10-dihydroacridine has been shown to have various biochemical and physiological effects. In cancer cells, 10-Phenyl-9,10-dihydroacridine has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, 10-Phenyl-9,10-dihydroacridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease. In materials science, 10-Phenyl-9,10-dihydroacridine has been shown to exhibit good thermal and photophysical properties, which make it a potential component of OLEDs.
实验室实验的优点和局限性
10-Phenyl-9,10-dihydroacridine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a variety of methods. Another advantage is that it exhibits good thermal and photophysical properties, which make it a potential component of OLEDs. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy are not yet fully known.
未来方向
There are several future directions for research on 10-Phenyl-9,10-dihydroacridine. One direction is to further investigate its potential as an anticancer agent, particularly in animal models and clinical trials. Another direction is to further investigate its potential as a treatment for Alzheimer's disease, particularly in animal models and clinical trials. A third direction is to further investigate its potential as a component of OLEDs, particularly in the development of new OLED materials and devices. Finally, a fourth direction is to further investigate its mechanism of action, particularly in relation to its inhibition of enzymes and signaling pathways.
科学研究应用
10-Phenyl-9,10-dihydroacridine has been the subject of much scientific research due to its potential use in various fields. In medicinal chemistry, 10-Phenyl-9,10-dihydroacridine has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 10-Phenyl-9,10-dihydroacridine has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. In materials science, 10-Phenyl-9,10-dihydroacridine has been investigated as a potential component of organic light-emitting diodes (OLEDs), as it has been shown to exhibit good thermal and photophysical properties.
属性
CAS 编号 |
10336-24-0 |
|---|---|
产品名称 |
10-Phenyl-9,10-dihydroacridine |
分子式 |
C19H15N |
分子量 |
257.3 g/mol |
IUPAC 名称 |
10-phenyl-9H-acridine |
InChI |
InChI=1S/C19H15N/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-13H,14H2 |
InChI 键 |
OJKQAHDVVFZGLX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
规范 SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
同义词 |
9,10-Dihydro-10-phenylacridine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

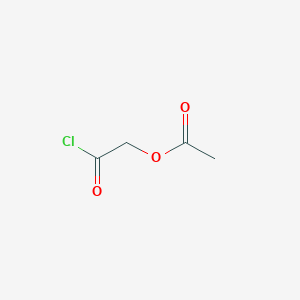
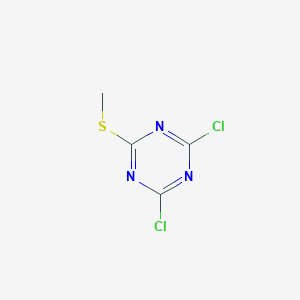
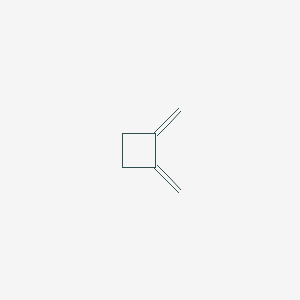
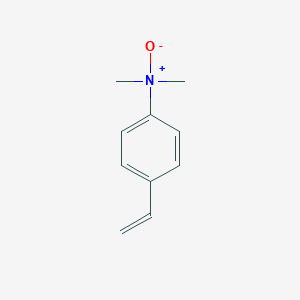
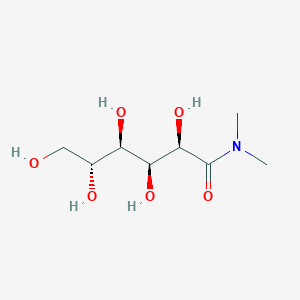
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
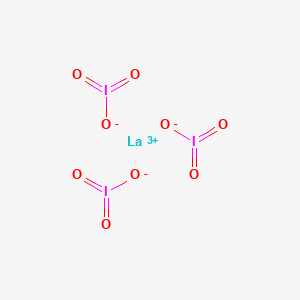
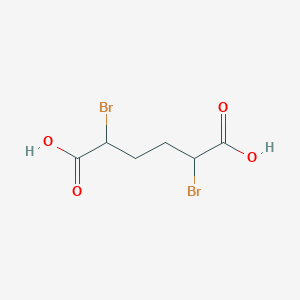
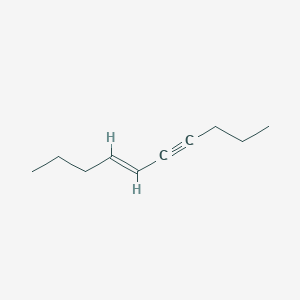
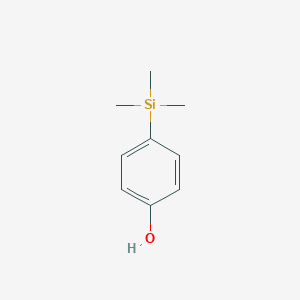
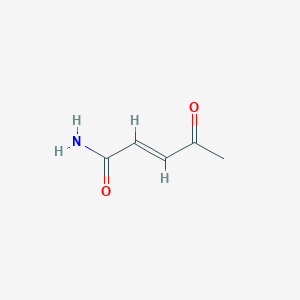
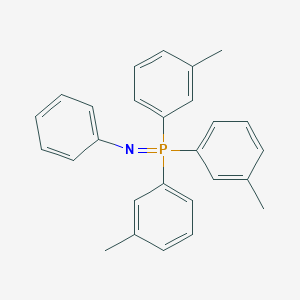
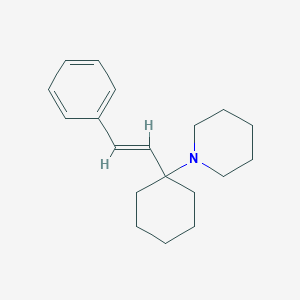
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)